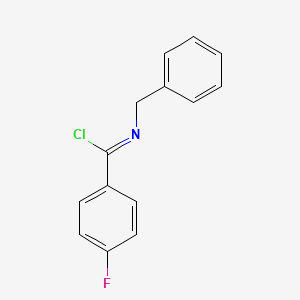
N-Benzyl-4-fluorobenzene-1-carboximidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-4-fluorobenzene-1-carboximidoyl chloride is a chemical compound with the molecular formula C14H11ClFN. It is an important intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals. The compound features a benzyl group, a fluorobenzene ring, and a carboximidoyl chloride functional group, making it a versatile building block in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzyl-4-fluorobenzene-1-carboximidoyl chloride can be synthesized through the reaction of N-benzyl-4-fluorobenzene-1-carboxamide with a chlorinating agent such as phosphorus trichloride (PCl3) or thionyl chloride (SOCl2). The reaction typically occurs under heating at temperatures ranging from 75°C to 80°C, often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to enhance the reaction efficiency .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale chlorination processes using similar reagents and conditions. The reaction mixture is usually stirred and heated, followed by purification steps such as distillation to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-4-fluorobenzene-1-carboximidoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles, leading to the substitution of the chloride group.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under mild to moderate conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an N-substituted amide, while coupling reactions would produce biaryl compounds .
Scientific Research Applications
N-Benzyl-4-fluorobenzene-1-carboximidoyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor in the development of drugs targeting specific biological pathways.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Benzyl-4-fluorobenzene-1-carboximidoyl chloride involves its reactivity with various nucleophiles and electrophiles. The compound’s molecular targets and pathways depend on the specific application and reaction conditions. For instance, in enzyme inhibition studies, it may interact with active sites of enzymes, leading to the formation of stable complexes that inhibit enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-4-chlorobenzene-1-carboximidoyl chloride
- N-Benzyl-4-methylbenzene-1-carboximidoyl chloride
- N-Benzyl-4-methoxybenzene-1-carboximidoyl chloride
Uniqueness
N-Benzyl-4-fluorobenzene-1-carboximidoyl chloride is unique due to the presence of the fluorine atom on the benzene ring, which can significantly influence its reactivity and interactions in chemical reactions. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it distinct from its analogs .
Properties
CAS No. |
185751-21-7 |
|---|---|
Molecular Formula |
C14H11ClFN |
Molecular Weight |
247.69 g/mol |
IUPAC Name |
N-benzyl-4-fluorobenzenecarboximidoyl chloride |
InChI |
InChI=1S/C14H11ClFN/c15-14(12-6-8-13(16)9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2 |
InChI Key |
ALORQOBMTCOHSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(C2=CC=C(C=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



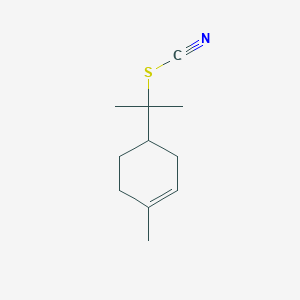

![3,3'-Methylenebis[1-(trimethylsilyl)-1H-indole]](/img/structure/B14266022.png)
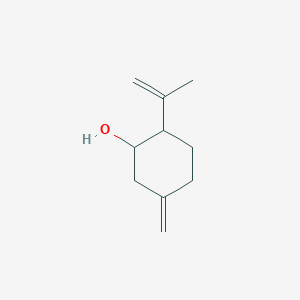
![Bis[(4-nitrophenyl)methyl] ethanedioate](/img/structure/B14266035.png)
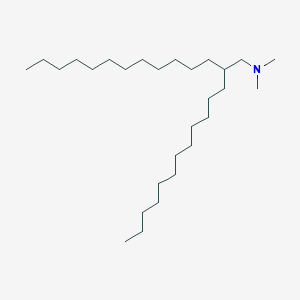
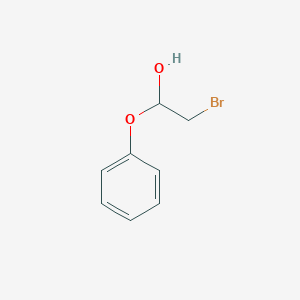
![2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine](/img/structure/B14266046.png)
![Carbamic acid, [(1S)-1-[(methoxymethylamino)carbonyl]-2-methylpropyl]methyl-, 1,1-dimethylethyl ester](/img/structure/B14266047.png)
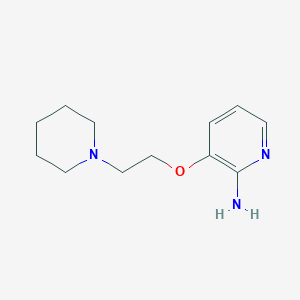
![2-[(2-Methoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B14266070.png)

![3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol](/img/structure/B14266079.png)
